4-Hydroxypiperidine-4-carbaldehyde
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Overview
Description
4-Hydroxypiperidine-4-carbaldehyde is an organic compound with the molecular formula C6H11NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features both hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-4-carbaldehyde typically involves the oxidation of 4-hydroxypiperidine. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to achieve the desired aldehyde functionality .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic oxidation processes using metal catalysts and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-Hydroxypiperidine-4-carboxylic acid.
Reduction: 4-Hydroxypiperidine-4-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
4-Hydroxypiperidine-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or signaling pathways involved in disease processes. For example, certain derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death . The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but lacking the aldehyde group.
4-Piperidone: Another piperidine derivative with a ketone functional group instead of an aldehyde.
4-Piperidinemethanol: A compound where the aldehyde group is reduced to a primary alcohol.
Uniqueness: 4-Hydroxypiperidine-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds .
Properties
IUPAC Name |
4-hydroxypiperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-6(9)1-3-7-4-2-6/h5,7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDDANBUUJALFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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